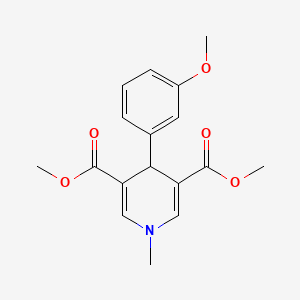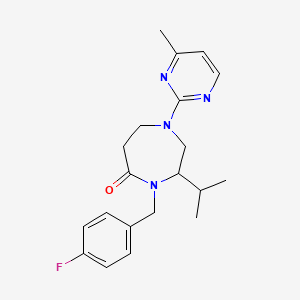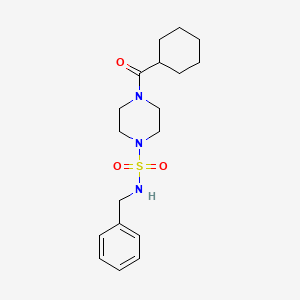![molecular formula C16H22N2O4 B5292640 {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid](/img/structure/B5292640.png)
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid, also known as PEPA, is a synthetic compound that belongs to the family of NMDA receptor modulators. It has gained significant attention in scientific research due to its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid acts as a positive allosteric modulator of NMDA receptors. It binds to a specific site on the receptor, which enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the neuron, which is essential for the activation of various signaling pathways involved in learning and memory processes.
Biochemical and Physiological Effects
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid in lab experiments is its high potency and selectivity for NMDA receptors. This allows for precise modulation of receptor activity without affecting other neurotransmitter systems. However, one limitation is that {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid. One area of interest is its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid can improve cognitive function and reduce neuronal cell death in animal models of these diseases. Another area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid. These compounds may have improved therapeutic potential and fewer side effects compared to existing drugs.
Synthesis Methods
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid can be synthesized by reacting 2-oxo-2-(4-piperidinyl)acetic acid with 2-phenylethylamine and 1,2-dibromoethane. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified by column chromatography to obtain pure {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid.
Scientific Research Applications
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid has been extensively studied for its potential in treating neurological disorders. It has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. Studies have also suggested that {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid may have neuroprotective effects by preventing neuronal cell death and reducing inflammation in the brain.
properties
IUPAC Name |
2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(12-22-13-16(20)21)18-10-8-17(9-11-18)7-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQOBKMSUZOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethoxy}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5292566.png)
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![9-(cyclopentylcarbonyl)-1-methyl-4-(4-methylbenzyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5292573.png)
![6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5292580.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)

![ethyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292594.png)
![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
![3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5292607.png)
![N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5292613.png)

![5-(2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5292631.png)

